

In-Depth Technical Guide: ML345 as an Insulin-Degrading Enzyme Inhibitor

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Compound of Interest

Compound Name: ML345

Cat. No.: B571563

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metalloprotease involved in the clearance of insulin and other bioactive peptides. By targeting a specific cysteine residue (Cys819) within IDE, **ML345** offers a valuable tool for studying the physiological roles of this enzyme and presents a promising pharmacophore for the development of therapeutics for type 2 diabetes and potentially other metabolic and neurodegenerative diseases. This guide provides a comprehensive overview of the core technical details of **ML345**, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

Insulin-degrading enzyme (IDE) is a crucial regulator of insulin homeostasis, and its dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease.[1] The development of potent and selective small-molecule inhibitors of IDE is therefore of significant interest for both basic research and therapeutic applications. **ML345** emerged from an ultra-high-throughput screening (uHTS) campaign as a promising lead compound.[2] This document serves as a technical resource for researchers and drug development professionals working with or interested in **ML345**.

Chemical Properties and Synthesis

ML345, with the chemical name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one, is a small molecule with the following properties:

Property	Value
Molecular Formula	C ₂₁ H ₂₂ FN ₃ O ₅ S ₂
Molecular Weight	479.5 g/mol
CAS Number	1632125-79-1
Purity	>98% (as determined by HPLC, MS, and NMR)
Solubility	DMF: 5 mg/ml; DMSO: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml

The synthesis of **ML345** is described as a convergent, six-step process with a 26% overall yield after purification by preparative HPLC. While a detailed, step-by-step protocol is not publicly available, the synthesis is considered straightforward.

Mechanism of Action

ML345 is a potent and selective inhibitor of IDE, with a reported IC₅₀ of 188 nM.[3] It functions as a covalent inhibitor, specifically targeting the thiol group of cysteine residue 819 (Cys819) within the IDE active site.[2] This mechanism has been confirmed through experiments using a cysteine-free mutant of IDE, in which **ML345** shows significantly reduced inhibitory activity.

Quantitative Data

The following table summarizes the key quantitative parameters reported for **ML345**.

Parameter	Value	Assay Type	Reference
IC50	188 nM	Biochemical IDE Inhibition Assay	[3]
Ki	Not Reported	-	-
In Vivo Efficacy	Not Quantitatively Reported	-	-
Pharmacokinetics	Not Reported	-	-

Note: While a specific Ki value for **ML345** has not been found in the public domain, a potent peptide-derived hydroxamic acid IDE inhibitor, li1, has been reported with a Ki of 1.7 nM, providing a benchmark for high-potency IDE inhibition.[1]

Experimental Protocols

Biochemical IDE Inhibition Assay

This assay determines the direct inhibitory effect of compounds on recombinant IDE.

- Reagents: Recombinant IDE (2 nM), fluorescently labeled substrate (e.g., a short peptide), test compound (e.g., **ML345**) at various concentrations.
- Procedure:
 1. Incubate recombinant IDE with a range of concentrations of the test compound.
 2. Add the fluorescently labeled substrate.
 3. Monitor the hydrolysis of the substrate over time by measuring the change in fluorescence.
 4. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cysteine-Free IDE Mutant Assay

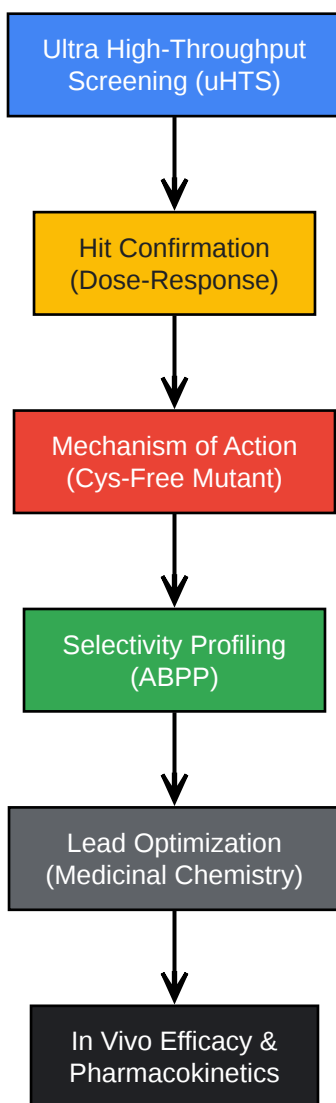
This assay is crucial for confirming the thiol-alkylating mechanism of action of inhibitors like **ML345**.

- Reagents: Recombinant wild-type IDE, recombinant cysteine-free IDE mutant, fluorescently labeled substrate, test compound.
- Procedure:
 1. Perform the biochemical IDE inhibition assay as described above in parallel with both wild-type IDE and the cysteine-free IDE mutant.
 2. Compare the inhibitory activity of the test compound on both enzyme variants. A significant loss of activity against the cysteine-free mutant confirms a thiol-dependent mechanism.

Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the selectivity of a compound against a broad range of enzymes in a complex biological sample.

- Reagents: Cell or tissue lysate, activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin), test compound.
- Procedure:
 1. Pre-incubate the proteome with the test compound (**ML345**).
 2. Add the ABP, which will covalently label the active sites of a class of enzymes.
 3. Separate the proteins by SDS-PAGE.
 4. Visualize the labeled enzymes using the reporter tag (e.g., fluorescence scanning for a fluorophore tag).
 5. A decrease in the labeling of a specific enzyme in the presence of the test compound indicates that the compound binds to and inhibits that enzyme. For identification of off-targets, labeled proteins can be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry.[\[4\]](#)[\[5\]](#)[\[6\]](#)

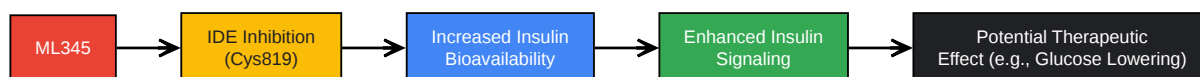


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Caption: A typical workflow for the discovery and development of IDE inhibitors.

Logical Relationship of ML345 Action

The core mechanism of **ML345**'s therapeutic potential is based on a clear logical progression from enzyme inhibition to physiological effect.



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Caption: The logical cascade of **ML345**'s action from target engagement to potential therapeutic outcome.

Conclusion

ML345 is a well-characterized, potent, and selective small-molecule inhibitor of the insulin-degrading enzyme. Its defined mechanism of action, targeting a specific cysteine residue, makes it an invaluable tool for dissecting the complex roles of IDE in health and disease. While further in vivo studies are needed to fully elucidate its pharmacokinetic profile and therapeutic efficacy, **ML345** represents a significant advancement in the field of IDE research and holds promise as a lead compound for the development of novel treatments for diabetes and other associated disorders.

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References

- 1. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 2. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 4. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [bitesizebio.com](https://www.bitesizebio.com) [[bitesizebio.com](https://www.bitesizebio.com)]
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